![molecular formula C22H18O4 B14014314 [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone CAS No. 83163-88-6](/img/structure/B14014314.png)
[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is an organic compound characterized by the presence of methoxy and benzoyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methoxybenzophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methylbenzoyl)oxy]phenyl 2-methoxybenzoate
- 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone stands out due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
83163-88-6 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[2-(2-methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-16-13-11-15(12-14-16)21(23)17-7-3-4-8-18(17)22(24)19-9-5-6-10-20(19)26-2/h3-14H,1-2H3 |
InChI-Schlüssel |
RRXZZISMTINXCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


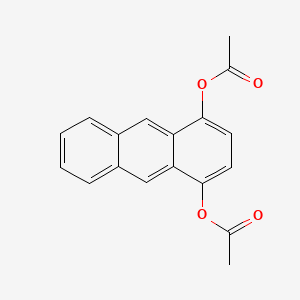

![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)
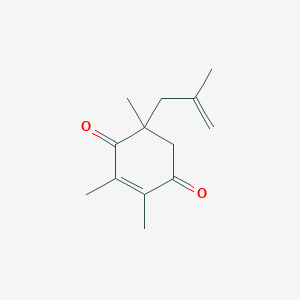
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
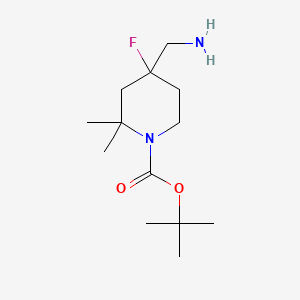
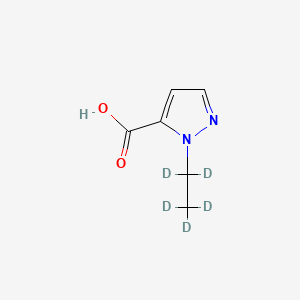
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
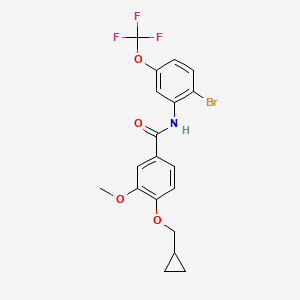
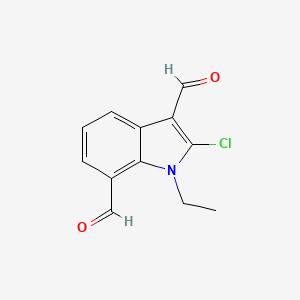
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
